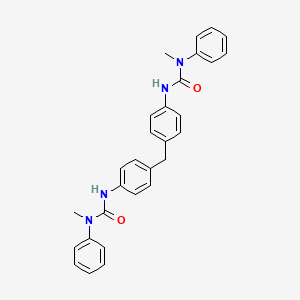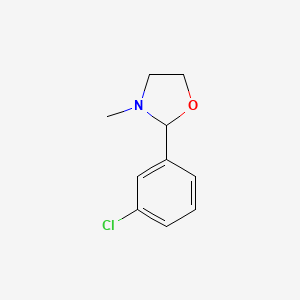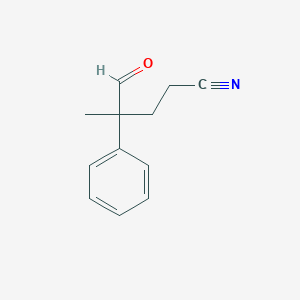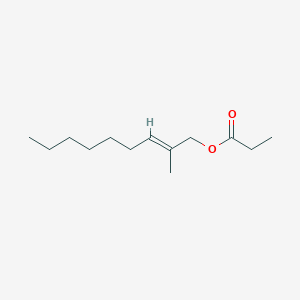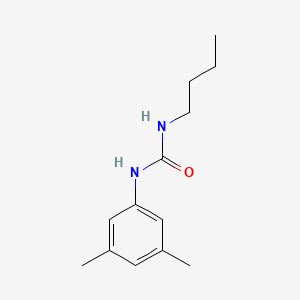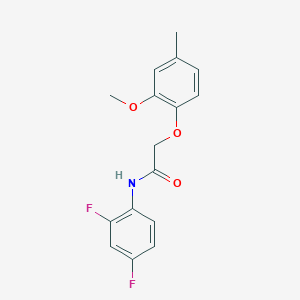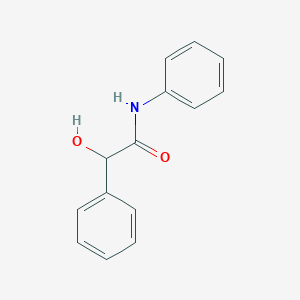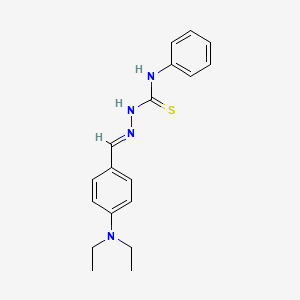
4-(Diethylamino)benzaldehyde N-phenylthiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diethylamino)benzaldehyde N-phenylthiosemicarbazone is a chemical compound with the molecular formula C18H22N4S and a molecular weight of 326.467 g/mol . This compound is known for its unique structure, which includes a diethylamino group attached to a benzaldehyde moiety and a phenylthiosemicarbazone group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)benzaldehyde N-phenylthiosemicarbazone typically involves the reaction of 4-(Diethylamino)benzaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Diethylamino)benzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to a thiosemicarbazide.
Substitution: The phenylthiosemicarbazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiosemicarbazides.
Aplicaciones Científicas De Investigación
4-(Diethylamino)benzaldehyde N-phenylthiosemicarbazone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 4-(Diethylamino)benzaldehyde N-phenylthiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can enhance its biological activity. Additionally, the thiosemicarbazone group can interact with various enzymes and proteins, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
4-(Diethylamino)benzaldehyde N-phenylthiosemicarbazone can be compared with other similar compounds, such as:
- 4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone
- 4-(Diethylamino)benzaldehyde N-ethylthiosemicarbazone
- 4-(Benzyloxy)benzaldehyde N-phenylthiosemicarbazone
These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and applications .
Propiedades
Número CAS |
325993-72-4 |
|---|---|
Fórmula molecular |
C18H22N4S |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
1-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C18H22N4S/c1-3-22(4-2)17-12-10-15(11-13-17)14-19-21-18(23)20-16-8-6-5-7-9-16/h5-14H,3-4H2,1-2H3,(H2,20,21,23)/b19-14+ |
Clave InChI |
DRCVCGPCPLQWDM-XMHGGMMESA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=S)NC2=CC=CC=C2 |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



